molecular formula C11H8N2O5 B6015340 3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one

3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one

Cat. No.: B6015340
M. Wt: 248.19 g/mol
InChI Key: ZHAYSTCRNULHMW-UHFFFAOYSA-N
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Description

3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Michael addition . One common method involves the condensation of 4-hydroxycoumarin with nitroacetaldehyde under acidic conditions. The reaction typically requires a catalyst such as zinc chloride or aluminum chloride and is carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs the Pechmann reaction due to its efficiency and high yield. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as heterogeneous catalysts like zeolites, are commonly used .

Chemical Reactions Analysis

Types of Reactions

3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethanimidoyl-4-hydroxy-6-nitro-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct biological activities. The presence of both the nitro and ethanimidoyl groups enhances its antimicrobial and anticancer properties compared to other coumarin derivatives .

Properties

IUPAC Name

3-ethanimidoyl-4-hydroxy-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-5(12)9-10(14)7-4-6(13(16)17)2-3-8(7)18-11(9)15/h2-4,12,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAYSTCRNULHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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